1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Overview
Description
Dynorphin A (1-10) an endogenous opioid neuropeptide, binds to extracellular loop 2 of the κ-opioid receptor. Dynorphin A (1-10) also blocks NMDA-activated current with an IC50 of 42.0 μM.
Scientific Research Applications
Synthesis and Structural Studies
- Preparation of Amino Acids Constituents in Toxins : L-forms of specific amino acids, which are constituents in AM-toxins, were synthesized, and procedures for their synthesis and resolution were detailed. These processes involved hydrolysis and acylase treatments (Shimohigashi, Lee, & Izumiya, 1976).
- Derivation of Novel Isoleucyl tRNA Synthetase Inhibitors : New inhibitors structurally related to altemicidin were identified and their structures were deduced using various spectroscopic techniques and hydrolysis studies (Houge-Frydrych, Gilpin, Skett, & Tyler, 2000).
Reactivity and Interaction Studies
- Study of Interaction between 1,2-Diaminoimidazoles and Ethoxymethylene-Containing Compounds : The interactions leading to various linked products were examined, and the products were characterized by NMR and mass spectroscopy (Dmitry et al., 2015).
- Synthesis of N‐acyl‐2‐pyrrolidinones from N‐acyl‐GABA Derivatives : This study reported the synthesis of specific pyrrolidinones by cyclization of corresponding GABA derivatives, demonstrating methods for intramolecular dehydration and other chemical transformations (Rekatas, Demopoulos, & Kourounakis, 1996).
Biological Activity Studies
- Synthesis of Organotin(IV) Complexes as Anticancer Drugs : The study focused on the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZYWMYTUESNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H91N19O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557408 | |
Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylisoleucyl-N~5~-(diaminomethylidene)ornithylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79994-24-4 | |
Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylisoleucyl-N~5~-(diaminomethylidene)ornithylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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